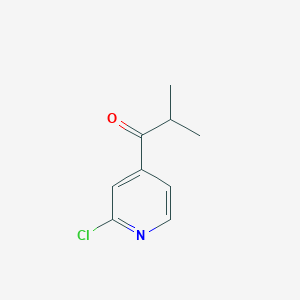

2-Chloro-4-pyridyl isopropyl ketone

Description

Properties

IUPAC Name |

1-(2-chloropyridin-4-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-6(2)9(12)7-3-4-11-8(10)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVKTECOAYHELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Pyridyl Isopropyl Ketone

Direct Synthesis Approaches and Reaction Pathways

Direct synthesis strategies aim to construct the 2-Chloro-4-pyridyl isopropyl ketone molecule in a more convergent manner, although these are often complex and less commonly employed in standard laboratory practice.

Formation of the Pyridine (B92270) Nucleus with Integrated Chloro and Isopropyl Ketone Moieties

Theoretically, the pyridine ring could be formed from acyclic precursors already containing the chloro, isopropyl, and carbonyl functionalities. This approach would involve a cyclization reaction, for instance, a Hantzsch-type pyridine synthesis or a related condensation reaction. However, the complexity and availability of the required acyclic precursors make this a challenging and less practical route compared to functionalizing a pre-formed pyridine ring.

Introduction of the Isopropyl Ketone Moiety onto a Pre-functionalized Chloropyridine Scaffold

A more feasible direct approach involves the introduction of the isopropyl ketone group onto a 2-chloropyridine (B119429) ring. One potential, though challenging, method is a Friedel-Crafts acylation. This would involve reacting 2-chloropyridine with isobutyryl chloride or a related acylating agent in the presence of a strong Lewis acid catalyst. However, Friedel-Crafts reactions on pyridine rings are often difficult due to the electron-deficient nature of the ring, which is further deactivated by the chloro-substituent. The reaction, if successful, could potentially yield a mixture of isomers.

Strategies for Selective Chlorination at the 2-Position of the Pyridine Ring

This strategy would involve the selective chlorination of a pre-existing 4-pyridyl isopropyl ketone. The direct chlorination of pyridine and its derivatives often leads to a mixture of products, with the 2- and 6-positions being the most susceptible to nucleophilic substitution. Achieving high selectivity for the 2-position in the presence of an acyl group at the 4-position would require careful control of reaction conditions and potentially the use of specialized chlorinating agents. A common method for the synthesis of 2-chloropyridines is the reaction of the corresponding pyridine N-oxide with a chlorinating agent like phosphorus oxychloride.

Precursor-Based Synthesis and Functional Group Interconversions

The most practical and widely applicable methods for synthesizing this compound rely on the use of readily available pyridine derivatives and subsequent functional group manipulations.

Synthesis from Readily Available Pyridine Derivatives

A variety of substituted pyridines can serve as starting materials for the synthesis of the target ketone. The key is to have a functional group at the 4-position that can be converted to the isopropyl ketone and a chloro group at the 2-position, or a group that can be converted to it.

| Starting Material | Key Transformation(s) | Reference |

| Isonicotinic acid N-oxide | Chlorination and conversion of the carboxylic acid | google.com |

| 2-Chloropyridine | Nitration, reduction, and further functionalization | google.comprepchem.commasterorganicchemistry.com |

| 4-Cyanopyridine (B195900) N-oxide | Chlorination and conversion of the nitrile group | sigmaaldrich.com |

| 2-Chloropyridine-4-carboxaldehyde | Reaction with an isopropyl organometallic reagent | orgsyn.orgpatsnap.comsigmaaldrich.com |

This table is interactive and allows for sorting and filtering of the data.

Conversion of Carboxylic Acid Derivatives or Nitriles to the Ketone Functionality

This is the most direct and reliable set of methods for installing the isopropyl ketone group onto the 2-chloro-4-pyridyl scaffold.

From 2-Chloro-4-pyridinecarboxylic Acid:

A robust method involves the conversion of 2-chloro-4-pyridinecarboxylic acid to its corresponding acid chloride, followed by reaction with an organometallic reagent.

Preparation of 2-Chloro-4-pyridinecarboxylic Acid: This precursor can be synthesized from isonicotinic acid N-oxide by treatment with phosphorus oxychloride and phosphorus pentachloride. google.com

Formation of 2-Chloropyridine-4-carbonyl chloride: The carboxylic acid is then reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride to yield the more reactive acid chloride. chemicalbook.com

Reaction with an Isopropyl Organometallic Reagent: The most effective method for converting the acid chloride to the isopropyl ketone is the use of a Gilman reagent (an organocuprate), such as lithium diisopropylcuprate ((CH₃)₂CH)₂CuLi. This reagent is known to react selectively with acid chlorides to afford ketones with minimal over-addition to form a tertiary alcohol. Alternatively, reaction with an isopropyl Grignard reagent in the presence of a catalyst like iron(III) chloride can also yield the desired ketone.

From 2-Chloro-4-cyanopyridine (B57802):

Another viable route starts with 2-chloro-4-cyanopyridine.

Preparation of 2-Chloro-4-cyanopyridine: This intermediate can be synthesized from 4-cyanopyridine N-oxide using a chlorinating agent like phosphorus oxychloride. sigmaaldrich.com

Reaction with an Isopropyl Grignard Reagent: The nitrile can be treated with an isopropyl Grignard reagent, such as isopropylmagnesium chloride or bromide. wikipedia.org This addition reaction forms an intermediate imine salt, which upon acidic hydrolysis, yields the target ketone. masterorganicchemistry.com

From 2-Chloro-4-pyridinecarboxaldehyde:

While less direct, the commercially available 2-chloro-4-pyridinecarboxaldehyde can also be a starting point. orgsyn.orgpatsnap.comsigmaaldrich.com

Addition of an Isopropyl Grignard Reagent: Reaction of the aldehyde with an isopropyl Grignard reagent will produce 1-(2-chloro-4-pyridyl)-2-methylpropan-1-ol.

Oxidation: The resulting secondary alcohol must then be oxidized to the ketone using a suitable oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Exploration of Organometallic Reagents in C-C Bond Formation (e.g., Grignard, organolithium, cuprate (B13416276) chemistry)

The introduction of the isopropyl group onto the 4-position of the 2-chloropyridine scaffold to form a ketone is typically achieved by the reaction of an organometallic nucleophile with an electrophilic carbonyl or cyano group. The choice between Grignard, organolithium, and cuprate reagents involves a trade-off between reactivity, selectivity, and functional group tolerance.

Grignard Reagents: The addition of a Grignard reagent, such as isopropylmagnesium bromide, to a nitrile is a well-established method for ketone synthesis. masterorganicchemistry.com In this approach, 2-chloro-4-cyanopyridine serves as a suitable precursor. The Grignard reagent attacks the electrophilic carbon of the nitrile, forming an intermediate imine after the initial addition. masterorganicchemistry.com This intermediate is then hydrolyzed, typically with aqueous acid, to yield the final ketone. masterorganicchemistry.com While effective, the high reactivity of Grignard reagents can be a double-edged sword. When reacting with more activated precursors like acid chlorides or esters, a significant challenge is the potential for a second nucleophilic addition to the newly formed ketone, resulting in an undesired tertiary alcohol byproduct. youtube.com Furthermore, studies on the reaction of Grignard reagents with other cyanopyridine isomers have shown that competitive reactions, such as addition to the pyridine ring itself, can occur depending on steric and electronic factors. sioc-journal.cn

Organolithium Reagents: Organolithium compounds, like isopropyllithium, are among the most powerful nucleophiles and bases in organic synthesis. wikipedia.orgwikipedia.org Their utility in forming C-C bonds is extensive. fiveable.me Similar to Grignard reagents, they can react with esters or other carboxylic acid derivatives to produce ketones. rsc.orgresearchgate.net However, their exceptionally high reactivity makes controlling the reaction to stop at the ketone stage difficult, with over-addition to form the tertiary alcohol being a common side reaction. rsc.org Consequently, these reactions often require very low temperatures (e.g., -78 °C) to manage reactivity and minimize byproducts. organicchemistrydata.org While methods exist for the synthesis of 2-pyridyl ketones using 2-lithiopyridine and esters researchgate.net, applying this to the 4-position while preserving the 2-chloro substituent requires careful control to prevent side reactions like chlorine displacement. researchgate.net

Cuprate Reagents: Organocuprates, also known as Gilman reagents (e.g., lithium diisopropylcuprate), are significantly "softer" or less reactive nucleophiles compared to their Grignard and organolithium counterparts. youtube.comwikipedia.org This moderated reactivity is their key advantage. Cuprates react cleanly and efficiently with highly electrophilic functional groups like acid chlorides but are generally unreactive towards the resulting ketone product. youtube.com This selectivity effectively prevents the over-addition problem, allowing for the isolation of the desired ketone in high yield. For the synthesis of this compound, the reaction of lithium diisopropylcuprate with 2-chloroisonicotinoyl chloride represents a highly chemoselective and direct route.

| Reagent Type | Typical Precursor | Key Features | Primary Challenges |

| Grignard Reagent (e.g., i-PrMgBr) | 2-Chloro-4-cyanopyridine | Readily available, two-step ketone synthesis (addition-hydrolysis). masterorganicchemistry.com | Risk of over-addition with ester/acid chloride precursors; potential for side reactions with the pyridine ring. youtube.comsioc-journal.cn |

| Organolithium Reagent (e.g., i-PrLi) | 2-Chloro-4-pyridyl ester | Highly reactive, powerful C-C bond formation. wikipedia.orgfiveable.me | High propensity for over-addition to form tertiary alcohol; requires very low temperatures to control reactivity. rsc.orgorganicchemistrydata.org |

| Cuprate Reagent (e.g., (i-Pr)₂CuLi) | 2-Chloroisonicotinoyl chloride | Highly selective for acid chlorides; prevents over-addition, leading to clean ketone formation. youtube.com | Stoichiometry (requires two alkyl groups per reaction); potential copper waste. |

Optimization of Synthetic Conditions

Optimizing the synthesis of this compound involves fine-tuning multiple parameters to maximize yield and purity. This is particularly crucial when employing transition metal-catalyzed cross-coupling reactions, which represent an alternative synthetic strategy. In such routes, the C-C bond is formed not by addition to a carbonyl, but by coupling an organometallic reagent with a suitable halo-pyridine derivative.

Catalyst Systems and Ligand Effects in C-C Coupling Reactions

Cross-coupling reactions, such as Suzuki or Negishi couplings, are powerful tools for C-C bond formation and are widely used in the pharmaceutical industry. researchgate.netacs.org However, 2-chloropyridines can be challenging substrates due to the potential for catalyst inhibition by the pyridine nitrogen. rsc.org The choice of metal catalyst and, critically, the ancillary ligand is essential for success.

Catalyst Systems : Nickel and palladium are the predominant metals for these transformations. nih.gov Nickel catalysts are particularly effective for cross-coupling reactions involving less reactive aryl chlorides, including 2-chloropyridines. nih.govnih.gov While palladium is the workhorse of cross-coupling, its effectiveness with 2-chloropyridine can be highly dependent on the ligand, as some systems form inactive catalytic species. rsc.orgresearchgate.net

Ligand Effects : The ligand stabilizes the metal center and modulates its reactivity and selectivity. For nickel-catalyzed couplings of 2-chloropyridines, rigid nitrogen-based ligands like bathophenanthroline (B157979) have proven effective. nih.govnih.gov For palladium, sterically bulky ligands are often required. N-heterocyclic carbene (NHC) ligands can promote selective coupling at the C4-position of dichloropyridines nsf.gov, and highly hindered dialkylbiarylphosphine ligands (Buchwald-type ligands) are known to enhance the efficiency of reactions with aryl chlorides. nih.gov Interestingly, in some cases, ligand-free conditions (Jeffery-type) have been shown to provide superior C4 selectivity, potentially by involving different catalytic species. nsf.gov The selection of the optimal ligand often requires experimental screening, as predicting performance remains a challenge. nih.gov

| Catalyst System | Reaction Type | Key Features & Considerations |

| Nickel/Bathophenanthroline | Cross-electrophile Coupling | Effective for coupling 2-chloropyridines with alkyl halides. nih.govnih.gov |

| Palladium/NHC Ligand (e.g., IPr) | Suzuki-Miyaura Coupling | Sterically hindered ligand promotes C4-selectivity on dihalopyridines. nsf.gov |

| Palladium/Biarylphosphine | Suzuki-Miyaura, Buchwald-Hartwig | Bulky, electron-rich ligands enhance reactivity with aryl chlorides. nih.gov |

| Palladium/Ligand-Free (Jeffery-type) | Suzuki-Miyaura Coupling | Can provide exceptional C4-selectivity under specific high-temperature conditions. nsf.gov |

Solvent Effects and Temperature Control

The reaction environment, defined by the solvent and temperature, has a profound impact on the outcome of the synthesis.

Solvent Effects : In organometallic additions, common solvents like tetrahydrofuran (B95107) (THF) and diethyl ether influence the solubility and aggregation state of the reagents, thereby affecting their reactivity. organicchemistrydata.org For cross-coupling reactions, polar aprotic solvents such as dimethylformamide (DMF) or THF are frequently used. nih.govnsf.gov The solvent choice must ensure that the catalyst, substrate, and reagents remain in solution and that the catalyst remains stable and active. In some modern, "green" approaches, aqueous media have even been successfully employed for certain palladium-catalyzed reactions. researchgate.net

Temperature Control : Temperature is a critical lever for controlling reaction rates and selectivity. Highly exothermic and reactive processes involving organolithium reagents necessitate cryogenic temperatures (e.g., -78 °C) to prevent side reactions. organicchemistrydata.org Cross-coupling reactions can be performed anywhere from room temperature to over 100 °C. chemicalbook.comnsf.gov While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition or the formation of byproducts. Conversely, operating at a temperature that is too low can result in slow or incomplete conversion. nsf.gov Each specific catalyst-ligand system has an optimal temperature range that must be determined empirically.

| Parameter | Effect on Synthesis | Examples |

| Solvent | Influences reagent/catalyst solubility, stability, and reactivity. | THF is standard for Grignard/organolithium reactions. organicchemistrydata.org DMF is used for Ni-catalyzed cross-couplings. nih.gov |

| Temperature | Controls reaction rate and selectivity; prevents side reactions and catalyst decomposition. | Organolithium additions often require cryogenic temperatures (-78 °C). organicchemistrydata.org Cross-couplings can range from room temperature to >100 °C. chemicalbook.comnsf.gov |

Yield Enhancement and Byproduct Minimization

The ultimate goal of optimization is to maximize the yield of the desired product while minimizing the formation of impurities, which simplifies purification and improves process efficiency.

Yield Enhancement : Maximizing yield is a multifactorial problem that involves the systematic optimization of all reaction parameters. For direct additions, the most effective strategy for ensuring a high yield of the ketone is to use a chemoselective reagent like an organocuprate with an acid chloride, which is specifically designed to avoid the primary side reaction. youtube.com In cross-coupling reactions, careful screening of catalysts, ligands, bases, and solvents is required to find the highest yielding conditions. nsf.govresearchgate.net

Byproduct Minimization : The most common byproduct in Grignard or organolithium additions to ester or acid chloride precursors is the tertiary alcohol formed from a second addition. youtube.com In cross-coupling reactions, homocoupling of the organometallic reagent or dimerization of the halide partner can be significant side reactions. nih.gov With a substrate like 2-chloropyridine, other byproducts can arise from reactions at different positions on the ring or displacement of the chloro-substituent. researchgate.net For instance, the synthesis of the 2-chloro-4-cyanopyridine precursor itself can yield the 3-chloro isomer as a significant byproduct that must be separated. chemicalbook.com

Comparative Analysis of Synthetic Routes: Efficiency and Scalability Considerations

Choosing a synthetic route for industrial production requires balancing efficiency, cost, safety, and scalability. For this compound, the primary routes involving organometallic reagents each present a unique set of advantages and disadvantages.

Route 1: Grignard/Organolithium Addition to a Nitrile Precursor : This route is direct but is hampered by the high reactivity of the organometallic reagents.

Efficiency : The two-step process (addition followed by hydrolysis) can be effective, but yields are often compromised by side reactions. masterorganicchemistry.com Strict control of reaction conditions, especially temperature, is necessary.

Scalability : The use of pyrophoric reagents like organolithiums and the need for cryogenic temperatures pose significant safety and engineering challenges on a large scale, increasing operational costs. wikipedia.org

Route 2: Organocuprate Addition to an Acid Chloride Precursor : This is often the most chemoselective and reliable laboratory-scale method.

Efficiency : This route is typically high-yielding and clean due to the inherent selectivity of the cuprate reagent, which avoids over-addition. youtube.com This simplifies purification.

Route 3: Transition Metal Cross-Coupling : This approach offers high functional group tolerance but is generally a less direct method for ketone synthesis. A potential pathway could involve coupling an isopropyl-organometallic with a 2-chloro-4-halopyridine, followed by oxidation of the isopropyl group.

Scalability : Transition metal catalysis is a mature and highly scalable technology in the pharmaceutical industry. acs.orgacs.org Key challenges include the cost of precious metal catalysts (e.g., palladium) and ligands, and the stringent requirement to remove trace metal contamination from the final active pharmaceutical ingredient. acs.org

| Synthetic Route | Advantages | Disadvantages | Scalability Considerations |

| Grignard/Organolithium Addition | Uses readily available precursors (e.g., nitriles). | Low selectivity (over-addition), requires cryogenic temperatures. rsc.org | Challenging due to highly reactive/pyrophoric reagents and energy-intensive cooling. wikipedia.org |

| Organocuprate Addition | High selectivity, clean reaction, high ketone yield. youtube.com | Poor atom economy, copper waste, requires acid chloride precursor. | Moderate; copper waste management is a key issue. |

| Cross-Coupling | High functional group tolerance, established technology. nih.gov | Often requires multiple steps (e.g., coupling + oxidation), expensive catalysts/ligands. | Excellent; widely used in industry, but catalyst cost and metal removal are major factors. acs.org |

Advanced Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Pyridyl Isopropyl Ketone

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring in 2-Chloro-4-pyridyl isopropyl ketone is electron-deficient, a characteristic that profoundly influences its reactivity. This electron deficiency is further modulated by the presence of a chlorine atom at the 2-position and an isopropyl ketone group at the 4-position.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the 2-Chloro Position

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the ketone group, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. youtube.comresearchgate.netlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

The presence of an electron-withdrawing substituent, particularly at the ortho or para position relative to the leaving group, is crucial for activating the aryl halide towards nucleophilic attack. libretexts.org In the case of this compound, the ketone at the 4-position provides this necessary activation. Pyridine itself is predisposed to undergo nucleophilic aromatic substitution at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the anionic intermediate. vaia.com

A variety of nucleophiles can displace the chloride, including amines, alkoxides, and thiolates, leading to a diverse range of substituted pyridines. youtube.comwikipedia.org The reactivity of halopyridines in SNAr reactions is often greater than that of corresponding acid chlorides, though the disruption of aromaticity during the initial nucleophilic attack presents an energy barrier. youtube.com

Table 1: Representative Nucleophilic Aromatic Substitution Reactions of 2-Chloropyridines

| Nucleophile | Product Type | Reference |

|---|---|---|

| Amines | 2-Aminopyridines | youtube.com |

| Alkoxides | 2-Alkoxypyridines | vaia.com |

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Direct electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the electronegative nitrogen atom, which makes the ring less nucleophilic. wikipedia.org This deactivation is further intensified by the electron-withdrawing ketone group. Any electrophilic attack is most likely to occur at the positions meta to the stronger deactivating groups. However, such reactions are often sluggish and require harsh conditions. wikipedia.org

A more viable strategy for achieving electrophilic substitution on a pyridine ring involves the initial N-oxidation of the pyridine to form a pyridine-N-oxide. wikipedia.orgyoutube.com This transformation increases the electron density in the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack. Subsequent deoxygenation can then yield the substituted pyridine. youtube.com

Directed Metalation Strategies and Subsequent Electrophilic Trapping

Directed ortho metalation (DoM) is a powerful technique for the functionalization of aromatic and heteroaromatic rings. clockss.orgwikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. wikipedia.org For 2-chloropyridine (B119429) derivatives, the chlorine atom can act as a DMG, typically directing lithiation to the C-3 position. rsc.orgacs.org The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

However, the reaction of 2-chloropyridine with organolithium reagents can be complex, sometimes leading to nucleophilic addition to the C=N bond. clockss.orgacs.org The choice of the lithiating agent is critical; hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can favor deprotonation over addition. clockss.org Interestingly, the use of a "superbase" like BuLi-LiDMAE has been shown to induce an unusual regioselective lithiation at the C-6 position of 2-chloropyridine. acs.orgresearchgate.netnih.gov

Table 2: Regioselectivity in the Lithiation of 2-Chloropyridine

| Lithiating Agent | Position of Lithiation | Reference |

|---|---|---|

| LDA | C-3 | acs.org |

| n-BuLi | Addition to C=N | clockss.orgacs.org |

Oxidation and Reduction Potentials of the Pyridine Ring

The electrochemical properties of pyridines are influenced by the substituents on the ring. The electron-withdrawing nature of the chlorine atom and the isopropyl ketone group in this compound would be expected to make the pyridine ring more susceptible to reduction compared to unsubstituted pyridine. The protonation of the pyridine nitrogen can significantly affect its reduction potential. nih.gov

The oxidation of the pyridine ring is generally challenging. However, as mentioned earlier, pyridines can be oxidized to their corresponding N-oxides using reagents like hydrogen peroxide or peracids. youtube.com The reduction of the pyridine ring to a piperidine (B6355638) is a common transformation, often achieved through catalytic hydrogenation. youtube.com

Reactivity of the Ketone Functionality

The ketone group in this compound exhibits the characteristic reactivity of a carbonyl group, primarily involving nucleophilic additions.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the isopropyl ketone group is electrophilic and readily undergoes nucleophilic addition. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom bears a negative charge. libretexts.org The reactivity of the ketone is influenced by both electronic and steric factors. The electron-withdrawing pyridine ring enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to a simple dialkyl ketone. masterorganicchemistry.comlibretexts.org

A wide array of nucleophiles can participate in these addition reactions, including organometallic reagents (like Grignard and organolithium reagents), hydrides, cyanide, and amines. masterorganicchemistry.commsu.edu The addition of strong, basic nucleophiles such as Grignards and hydrides is typically irreversible, while the addition of weaker nucleophiles can be reversible. masterorganicchemistry.com

The initial addition product, an alkoxide, is often protonated during workup to yield an alcohol. In some cases, the initial adduct can undergo subsequent elimination reactions, for instance, in the formation of imines and enamines from the reaction with primary and secondary amines, respectively. msu.edulibretexts.org

Table 3: Common Nucleophilic Additions to Ketones

| Nucleophile | Initial Product | Final Product (after workup) |

|---|---|---|

| Grignard Reagent (R-MgX) | Magnesium Alkoxide | Tertiary Alcohol |

| Hydride (e.g., from NaBH4) | Alkoxide | Secondary Alcohol |

| Cyanide (CN-) | Cyanohydrin Alkoxide | Cyanohydrin |

Alpha-Carbon Reactivity: Enolization, Alkylation, and Condensation Reactions

The reactivity of the α-carbon adjacent to the carbonyl group in ketones is a cornerstone of organic synthesis, and this compound is no exception. This reactivity stems from the ability of the carbonyl group to stabilize an adjacent negative charge, facilitating reactions such as enolization, alkylation, and condensation.

Enolization: The presence of α-hydrogens allows ketones to exist in equilibrium with their enol tautomers. msu.edubaylor.edu This process, known as enolization, can be catalyzed by either acid or base. In the case of this compound, the α-carbon of the isopropyl group can be deprotonated to form an enolate. The stability of this enolate is influenced by the electronic properties of the pyridyl ring. The chlorine atom at the 2-position and the nitrogen atom in the pyridine ring are electron-withdrawing, which can affect the acidity of the α-protons and the stability of the resulting enolate.

Alkylation: Once the enolate is formed, it can act as a nucleophile and react with electrophiles, such as alkyl halides, in a process known as alkylation. 182.160.97researchgate.net This reaction is a powerful tool for forming new carbon-carbon bonds at the α-position of the ketone. The choice of base is crucial in enolate formation for alkylation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible deprotonation, leading to the kinetic enolate. researchgate.netyoutube.com The regioselectivity of alkylation can be controlled by the reaction conditions. For an unsymmetrical ketone like this compound, deprotonation can occur at either the methine or methyl position of the isopropyl group, potentially leading to a mixture of products. However, steric hindrance often favors the formation of the less substituted (kinetic) enolate. youtube.com

Condensation Reactions: Enolates derived from ketones can also participate in condensation reactions, such as the aldol (B89426) condensation. msu.edulearncbse.in In a mixed aldol condensation, the enolate of one ketone reacts with the carbonyl group of another aldehyde or ketone. byjus.com For this compound, its enolate could react with an aldehyde that lacks α-hydrogens (to prevent self-condensation of the aldehyde) to form a β-hydroxy ketone. This product can then undergo dehydration to yield an α,β-unsaturated ketone, a reaction known as the Claisen-Schmidt condensation. libretexts.org

Asymmetric Hydrogenation and Other Chiral Transformations of the Ketone

The reduction of the ketone functional group in this compound to a secondary alcohol introduces a new stereocenter. Achieving this transformation with high enantioselectivity is a significant goal in synthetic chemistry, as chiral alcohols are valuable building blocks for pharmaceuticals and other biologically active molecules. acs.orgnih.gov

Asymmetric Hydrogenation: Asymmetric hydrogenation is a powerful technique that uses a chiral catalyst to deliver hydrogen to one face of the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol. wikipedia.orgokayama-u.ac.jp Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, with chiral ligands are commonly employed for this purpose. nih.govmdpi.com For ketones bearing a pyridine ring, the nitrogen atom can coordinate to the metal center, influencing the catalytic activity and stereoselectivity. mdpi.com The development of catalysts for the asymmetric hydrogenation of pyridyl ketones is an active area of research. researchgate.net

Other Chiral Transformations: Beyond hydrogenation, other chiral transformations can be envisioned. For instance, the dearomatization of the pyridine ring can lead to the formation of chiral piperidines. mdpi.comacs.org Catalytic enantioselective dearomatization of pyridines and pyridinium (B92312) salts has emerged as a strategy to access these valuable N-heterocycles. mdpi.comacs.org While direct application to this compound is not explicitly detailed in the provided results, the principles of these reactions could potentially be applied.

Oxidative Transformations (e.g., α-tosyloxylation)

Oxidative transformations of ketones can introduce new functional groups at the α-position, further expanding their synthetic utility.

α-Tosyloxylation: The direct α-tosyloxylation of ketones introduces a tosyloxy group, which is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. acs.orgnih.gov This transformation can be achieved using hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB). acs.orgacs.org The reaction proceeds through an enol or enolate intermediate. researchgate.net Furthermore, catalytic enantioselective α-tosyloxylation methods have been developed, employing chiral iodoarene catalysts to produce α-tosyloxy ketones with high enantiopurity. acs.org These chiral products are versatile synthons for the preparation of other chiral molecules. acs.orgnih.gov

Reactivity of the Isopropyl Substituent

Selective Functionalization of the Alkyl Chain (e.g., radical reactions)

The isopropyl group of this compound also presents opportunities for selective functionalization.

Radical Reactions: Ketones and aldehydes can serve as precursors to alkyl radicals. nih.gov For instance, the photolysis of diisopropyl ketone has been shown to generate isopropyl radicals. acs.orgacs.org Similarly, methyl isopropyl ketone has been used to study the reactions of methyl and isopropyl radicals. aip.orgaip.org These radical species can then participate in various C-H functionalization reactions. Modern synthetic methods have explored the use of ketones as alkyl radical equivalents for the C-H functionalization of heteroarenes. nih.gov This approach often involves a proton-coupled electron transfer (PCET) process to generate the radical. nih.gov While specific examples involving this compound are not available, the principles suggest that the isopropyl group could be a source of a tertiary radical for functionalizing other parts of the molecule or other substrates.

Interplay of Functional Groups: Synergistic and Antagonistic Effects

The reactivity of this compound is not simply the sum of its individual functional groups but is also governed by their interplay.

The electron-withdrawing nature of the 2-chloropyridyl ring can influence the reactivity of the ketone. For instance, it can increase the acidity of the α-protons, making enolate formation easier. msu.edu The pyridyl nitrogen can also act as a coordinating site for metal catalysts, which is particularly relevant in reactions like palladium-catalyzed C-H activation or asymmetric hydrogenation. nih.govacs.org This coordination can direct the reactivity to specific positions on the molecule.

In some cases, the functional groups might have antagonistic effects. For example, the basicity of the pyridine nitrogen could interfere with certain acid-catalyzed reactions at the ketone.

Rotational studies of complexes between pyridine and small ketones like acetone (B3395972) have revealed the presence of an n→π* interaction between the pyridine nitrogen lone pair and the carbonyl carbon. researchgate.netrsc.org This weak interaction can influence the conformation and reactivity of the molecule. researchgate.net

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Alpha-Halogenation: The mechanism of α-halogenation of ketones is well-established and proceeds through an enol or enolate intermediate. libretexts.orgyoutube.com In acidic conditions, the reaction is often autocatalytic as it produces HX. libretexts.org

Aldol Condensation: The aldol reaction can proceed via either an enol (acid-catalyzed) or an enolate (base-catalyzed) intermediate. libretexts.org

Asymmetric Hydrogenation: The mechanism of transition metal-catalyzed asymmetric hydrogenation is complex and often involves the formation of a metal-hydride species that coordinates to the ketone. The chiral ligand environment dictates the facial selectivity of the hydrogen transfer. nih.gov

Oxidative Transformations: The mechanism of α-tosyloxylation with hypervalent iodine reagents involves the reaction of the enol or enolate with the iodine(III) species. researchgate.net

Computational studies are often employed to gain deeper insight into these reaction mechanisms, including the structures of transition states and the energetics of different pathways. mdpi.com

Detailed Mechanistic Pathways (e.g., radical, ionic, concerted)

The chemical reactivity of this compound is expected to be dominated by two main types of reaction pathways: ionic mechanisms, primarily at the pyridine ring and the carbonyl carbon, and potential radical mechanisms involving the isopropyl group.

Ionic Pathways:

The primary ionic pathway anticipated for the 2-chloropyridine moiety is nucleophilic aromatic substitution (SNA_r) . This is a well-documented reaction for halopyridines, particularly those with the halogen at the 2- or 4-position. The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which activates the ring towards attack by nucleophiles. The general mechanism is a two-step addition-elimination process. wikipedia.orgnih.gov

Step 1: Nucleophilic Addition. A nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex . youtube.com The aromaticity of the pyridine ring is temporarily broken in this step.

Step 2: Elimination. The chloride ion, being a good leaving group, is expelled, and the aromaticity of the pyridine ring is restored.

The presence of the electron-withdrawing isopropyl ketone group at the 4-position is expected to further activate the ring towards nucleophilic attack, making this pathway particularly favorable.

The carbonyl group of the isopropyl ketone is also susceptible to nucleophilic addition reactions . This is a fundamental reaction of ketones where a nucleophile attacks the electrophilic carbonyl carbon. rsc.org The reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Under basic conditions, a stronger nucleophile directly attacks the carbonyl carbon.

Radical Pathways:

While less common than ionic pathways for this type of molecule, radical mechanisms could potentially be initiated, particularly involving the isopropyl group. The tertiary hydrogen on the isopropyl group is a potential site for hydrogen abstraction by a radical initiator, which would form a tertiary radical. This radical could then participate in subsequent propagation steps.

Recent research has also highlighted the possibility of radical C-4 alkylation and arylation of pyridines. nih.govresearchgate.net These reactions proceed via the formation of pyridinium radical cations, which then react with radical nucleophiles. While these studies often involve the activation of the pyridine ring, they demonstrate the viability of radical pathways for the functionalization of the pyridine core.

Identification of Key Intermediates and Transition States

Based on the mechanistic pathways discussed above, several key intermediates and transition states can be postulated for the reactions of this compound.

Ionic Intermediates and Transition States:

In the context of nucleophilic aromatic substitution, the key intermediate is the Meisenheimer complex . This is a resonance-stabilized anionic intermediate. The negative charge is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization. wikipedia.orgnih.gov The transition state leading to the Meisenheimer complex will involve the partial formation of the new carbon-nucleophile bond and partial breaking of the carbon-chlorine bond. Computational studies on related systems have characterized these transition states, showing an sp2 hybridized carbon atom transitioning towards an sp3 hybridized state. wikipedia.org

For nucleophilic addition to the carbonyl group, the key intermediate is a tetrahedral alkoxide intermediate . This intermediate is formed after the nucleophile has attacked the carbonyl carbon and the pi-bond of the carbonyl has broken. The transition state for this process involves the nucleophile approaching the carbonyl carbon and the C=O pi bond beginning to break.

Radical Intermediates:

Should a radical pathway be initiated, the primary radical intermediate would likely be the 2-chloro-4-(2-propanyl-2-radical)pyridine . This tertiary radical would be relatively stable due to hyperconjugation. Further reactions could then proceed from this intermediate. In radical C-4 functionalization reactions of pyridines, pyridinium radical cations have been identified as key intermediates. nih.govresearchgate.net

The following table summarizes the postulated key intermediates in the reactivity of this compound.

| Reaction Type | Key Intermediate | Description |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Anionic, resonance-stabilized intermediate formed by the addition of a nucleophile to the pyridine ring. |

| Nucleophilic Carbonyl Addition | Tetrahedral Alkoxide | An intermediate with a tetrahedral carbon that was formerly the carbonyl carbon, and a negatively charged oxygen. |

| Radical Reaction | Tertiary Alkyl Radical | A radical centered on the tertiary carbon of the isopropyl group. |

| Radical C-4 Functionalization | Pyridinium Radical Cation | A radical cation of the pyridine ring, making it susceptible to attack by radical nucleophiles. |

Catalytic Transformations Involving 2 Chloro 4 Pyridyl Isopropyl Ketone

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a chloro substituent at the 2-position of the pyridine (B92270) ring makes 2-Chloro-4-pyridyl isopropyl ketone an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse functionalities at this specific position.

Suzuki-Miyaura Coupling at the 2-Chloro Position

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is one of the most widely used methods for the formation of biaryl and heteroaryl-aryl structures. nih.gov For substrates like this compound, this reaction allows for the substitution of the chlorine atom with a variety of aryl and heteroaryl groups.

The reactivity of 2-chloropyridines in Suzuki-Miyaura coupling is well-established, and the presence of the electron-withdrawing isopropyl ketone group at the 4-position is expected to enhance the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst. Typical catalysts for this transformation include palladium(0) complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄, or palladium(II) precursors like Pd(OAc)₂ in the presence of a suitable phosphine ligand. The choice of base and solvent is crucial for the efficiency of the reaction, with common systems including aqueous solutions of carbonates or phosphates in solvents like toluene, dioxane, or DMF.

While specific data for the Suzuki-Miyaura coupling of this compound is not extensively reported in publicly available literature, studies on analogous 2-chloro-4-acylpyridines demonstrate the feasibility and utility of this reaction. The yields of such reactions are generally good to excellent, depending on the nature of the boronic acid and the specific reaction conditions employed.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 80-100 | Good to High |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | Moderate to High |

This table presents generalized conditions for the Suzuki-Miyaura coupling of 2-chloropyridines and is intended to be illustrative. Actual conditions for this compound may vary.

Other Palladium- and Nickel-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck, Stille)

Beyond the Suzuki-Miyaura coupling, the 2-chloro position of this compound is amenable to a range of other important palladium- and nickel-catalyzed cross-coupling reactions.

The Sonogashira coupling allows for the introduction of alkyne moieties through the reaction with a terminal alkyne, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. rsc.orgrsc.org This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes. researchgate.net Both traditional palladium catalysts and more recent nickel-based systems have been developed for the Sonogashira coupling of chloroheteroarenes. acs.orgbeilstein-journals.orgnih.gov

The Heck reaction provides a means to form carbon-carbon bonds by coupling with an alkene. wikipedia.orgorganic-chemistry.org This transformation is a powerful tool for the synthesis of substituted alkenes and has been widely applied in organic synthesis. nih.gov While aryl iodides and bromides are more reactive, conditions have been developed for the Heck coupling of less reactive aryl chlorides. libretexts.org

The Stille coupling utilizes organotin reagents as coupling partners and is known for its tolerance of a wide variety of functional groups. harvard.edulibretexts.orgorganic-chemistry.org This reaction provides a robust method for the formation of C-C bonds under generally mild conditions. numberanalytics.com

Table 2: Overview of Other Cross-Coupling Reactions for 2-Chloropyridines

| Reaction | Coupling Partner | Typical Catalyst | Key Features |

| Sonogashira | Terminal Alkyne | Pd/Cu or Ni | Synthesis of alkynylated pyridines |

| Heck | Alkene | Pd | Synthesis of vinylpyridines |

| Stille | Organostannane | Pd | High functional group tolerance |

This table provides a general overview. Specific conditions and outcomes for this compound would require experimental investigation.

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization have emerged as a powerful and atom-economical strategy for the modification of heterocyclic cores. rsc.org For pyridine derivatives, C-H functionalization can be directed to various positions depending on the catalyst and directing group. nih.govnih.gov While the 2-position is often readily functionalized due to the directing effect of the nitrogen atom, strategies for the functionalization of other positions have also been developed. researchgate.net In the context of this compound, C-H activation could potentially be employed to introduce functional groups at the C-3, C-5, or C-6 positions, further expanding its synthetic utility. Rhodium catalysts have shown particular promise in the C-H activation of N-heterocycles. researchgate.net

Organocatalysis in Transformations of the Ketone and Pyridine Moieties

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern organic synthesis. acs.org For this compound, organocatalysts can be employed to effect transformations at both the ketone and pyridine functionalities. Pyridine itself can act as an organocatalyst in various reactions. researchgate.netnih.gov The ketone moiety can undergo a variety of organocatalytic reactions, such as asymmetric reductions, aldol (B89426) reactions, and Mannich reactions, often with high levels of stereocontrol. researchgate.netnih.gov The pyridine nitrogen can also be targeted by organocatalysts, for instance, in functionalization reactions proceeding via pyridinyl radicals. researchgate.net

Asymmetric Catalysis Applications

The prochiral nature of the isopropyl ketone group in this compound makes it an ideal substrate for asymmetric catalysis, enabling the synthesis of enantioenriched secondary alcohols. These chiral building blocks are of significant interest in the pharmaceutical industry.

Enantioselective Reductions of the Ketone

The enantioselective reduction of ketones to chiral alcohols is a fundamental transformation in organic synthesis. wikipedia.orguwindsor.ca A variety of catalytic systems have been developed for this purpose, including those based on transition metals and organocatalysts.

Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are highly effective for the asymmetric hydrogenation and transfer hydrogenation of ketones. thieme-connect.comresearchgate.net These methods often provide high enantioselectivities and yields under mild conditions. For aryl pyridyl ketones, specific ruthenium-based catalysts have been shown to be highly effective. acs.org

Organocatalytic methods for the asymmetric reduction of ketones have also gained prominence. rsc.orgnih.gov Chiral oxazaborolidines (CBS catalysts) and bifunctional thiourea-amine catalysts are among the most successful organocatalysts for this transformation, often utilizing borane (B79455) or catecholborane as the stoichiometric reducing agent. citedrive.com These catalysts can provide high levels of enantioselectivity for a broad range of ketone substrates. acs.orgacs.org

Table 3: Catalytic Systems for Enantioselective Reduction of Aryl Pyridyl Ketones

| Catalyst Type | Catalyst Example | Reductant | Key Features |

| Transition Metal | Ru-XylSunPhos-Daipen | H₂ | High enantioselectivity and efficiency |

| Organocatalyst | CBS Catalyst | Borane | Broad substrate scope |

| Organocatalyst | Chiral Thiourea-Amine | Catecholborane | Mild reaction conditions |

This table highlights common catalytic systems for the asymmetric reduction of related ketones. The optimal system for this compound would need to be determined experimentally.

Photocatalysis and Electrocatalysis in Selective Transformations

Photocatalysis and electrocatalysis have emerged as powerful tools in green chemistry, offering sustainable and selective methods for chemical transformations. catkinas.com These techniques utilize light and electrical energy, respectively, to drive chemical reactions, often under mild conditions. catkinas.com While specific applications to this compound are not extensively documented, the principles of these technologies are broadly applicable to the selective transformation of such pyridylketones.

Recent research has highlighted the deracemization of pyridyl ketones through various photocatalytic methods. researchgate.net The strategy often involves a photoredox deprotonation through single electron transfer and subsequent hydrogen atom transfer (HAT). scispace.com This process allows for the conversion of a racemic mixture into a single enantiomer, a transformation of significant value in asymmetric synthesis. researchgate.net The photocatalyst is crucial as it absorbs light, initiates the redox cycle, and controls the stereochemical outcome. nih.gov

In the context of this compound, photocatalysis could potentially be employed for various selective transformations beyond deracemization. For instance, selective C-H functionalization at positions on the pyridine ring or the isopropyl group could be envisioned. The chloro-substituent, being an electron-withdrawing group, would influence the electronic properties of the pyridine ring and could direct regioselectivity in certain photocatalytic reactions.

Electrocatalysis, on the other hand, could offer alternative pathways for selective transformations. By controlling the electrode potential, specific reduction or oxidation processes can be targeted. For this compound, electrocatalysis could potentially be used for selective dehalogenation of the C-Cl bond or for the reduction of the ketone functionality. The choice of electrode material and reaction medium would be critical in achieving high selectivity for the desired transformation.

The synergy between photocatalysis and electrocatalysis, known as photoelectrocatalysis, could also open up new avenues for the selective transformation of this compound. This combination can often lead to enhanced reaction rates and selectivities compared to the individual techniques.

Table 2: Potential Catalytic Transformations of this compound

| Catalytic Method | Potential Transformation | Potential Product |

| Photocatalysis | α-Deracemization | Enantiomerically enriched this compound |

| Photocatalysis | C-H Arylation | Aryl-substituted this compound |

| Electrocatalysis | Dechlorination | 4-Pyridyl isopropyl ketone |

| Electrocatalysis | Ketone Reduction | 1-(2-Chloro-4-pyridyl)propan-1-ol |

Derivatives and Analogues of 2 Chloro 4 Pyridyl Isopropyl Ketone: Design and Synthetic Access

Structural Modifications at the Pyridine (B92270) Ring

The chloro group at the 2-position of the pyridine ring is a key reactive handle. Its replacement with other halogens, such as bromine, is a common strategy to modulate the electronic nature and reactivity of the ring. Patents describing the synthesis of related halopyridines indicate that compounds where the halogen (X) is either chlorine or bromine are synthetically accessible. google.com This allows for a direct comparison between the chloro and bromo derivatives in subsequent applications.

Beyond simple halogen exchange, the 2-position can be substituted with other functional groups to introduce different chemical properties. For instance, synthetic routes have been established for the preparation of 2-chloro-4-aminopyridine from 2-chloropyridine (B119429), demonstrating the feasibility of introducing an amino group onto the pyridine core. google.com Such a modification dramatically alters the electronic and hydrogen-bonding capabilities of the molecule.

| Parent Compound | Position of Modification | Original Group | Replacement Group | Resulting Analogue Class | Reference |

| 2-Chloro-4-pyridyl isopropyl ketone | 2-position | -Cl (Chloro) | -Br (Bromo) | 2-Bromo-4-pyridyl ketones | google.com |

| 2-Chloropyridine | 4-position | (Implied H) | -NH₂ (Amino) | 4-Aminopyridines | google.com |

While the prompt refers to the "isopropyl moiety attached to the pyridine ring," the isopropyl group is chemically part of the ketone function at the 4-position. This section will address modifications of the entire substituent at the 4-position of the 2-chloropyridine ring. The acyl group at this position can be varied significantly. For example, the isopropyl ketone can be replaced with aromatic ketone structures, such as a benzoyl group. google.com Synthetic procedures have been detailed for producing analogues like 4-benzoyl-2-chloro-pyridine and 2-chloro-4-(substituted-benzoyl)-pyridines. google.com Furthermore, the ketone functionality itself can be transformed. A notable example is the synthesis of 2-chloro-4-(piperidinylmethyl)pyridine, where the carbonyl group is replaced by a methylene (B1212753) linker attached to a piperidine (B6355638) ring, introducing a basic nitrogen atom and a flexible cyclic structure. google.com

| Parent Scaffold | Position of Modification | Original Group | Replacement Group | Resulting Analogue | Reference |

| 2-Chloropyridine | 4-position | -C(O)CH(CH₃)₂ | -C(O)Ph (Benzoyl) | 4-Benzoyl-2-chloro-pyridine | google.com |

| 2-Chloropyridine | 4-position | -C(O)CH(CH₃)₂ | -C(O)C₆H₃F₂ | 2-Chloro-4-(2,4-difluorobenzoyl)-pyridine | google.com |

| 2-Chloropyridine | 4-position | -C(O)CH(CH₃)₂ | -CH₂-N(C₅H₁₀) | 2-Chloro-4-(piperidinylmethyl)pyridine | google.com |

Alterations to the Isopropyl Ketone Side Chain

The isopropyl ketone side chain provides another critical handle for structural diversification, allowing for changes in steric bulk, flexibility, and the introduction of new chemical functionalities.

The size and branching of the alkyl group attached to the ketone's carbonyl can be systematically altered. This process, known as homologation, involves changing the length of the alkyl chain. While direct examples for the 4-position are not prevalent in the provided literature, synthetic methods for related isomers, such as 3-acyl-2-chloropyridines, demonstrate the principle. For instance, analogues with 2,5-dimethylbenzoyl and 4-tert-butyl-benzoyl groups have been synthesized, showcasing the ability to incorporate different alkylated aryl ketones. google.com By extension, this suggests the feasibility of preparing a homologous series at the 4-position, such as the methyl ketone (acetyl), ethyl ketone (propionyl), or the highly branched tert-butyl ketone (pivaloyl) analogues of 2-chloro-4-pyridyl ketone.

| Parent Scaffold | Position | Ketone Side Chain | Example Analogue Class | Reference Principle |

| 2-Chloro-4-pyridyl | 4-position | Isopropyl (-CH(CH₃)₂) | Methyl (-CH₃) | 2-Chloro-4-acetylpyridine |

| 2-Chloro-4-pyridyl | 4-position | Isopropyl (-CH(CH₃)₂) | Ethyl (-CH₂CH₃) | 2-Chloro-4-propionylpyridine |

| 2-Chloro-4-pyridyl | 4-position | Isopropyl (-CH(CH₃)₂) | tert-Butyl (-C(CH₃)₃) | 2-Chloro-4-pivaloylpyridine |

The ketone side chain can be fundamentally altered by incorporating heteroatoms or cyclic systems. The introduction of an aromatic ring, as seen in 2-chloro-4-benzoylpyridine, represents the incorporation of a cyclic structure. google.com A more complex modification involves replacing the ketone with a structure containing heteroatoms, such as nitrogen. The synthesis of 2-chloro-4-(piperidinylmethyl)pyridine is a prime example, where the carbonyl oxygen is effectively replaced by a nitrogen-containing heterocycle linked by a methylene bridge. google.com This type of modification significantly changes the polarity, basicity, and potential for intermolecular interactions compared to the original isopropyl ketone.

Synthesis of Libraries of Analogues for Structure-Reactivity Studies

The development of libraries of analogues based on the this compound scaffold is crucial for conducting structure-activity relationship (SAR) studies. mdpi.comnih.govnih.gov In a typical SAR investigation, a series of related compounds is synthesized by systematically modifying specific parts of the parent molecule. mdpi.com The reactivity or biological activity of each new analogue is then measured to understand how each structural change influences its properties.

The synthetic routes to various 2-halopyridyl ketones and their derivatives are amenable to parallel synthesis, a technique used to rapidly generate a large number of compounds. google.com For example, a common intermediate like 2-chloropyridine-4-carbonyl chloride could be reacted with a diverse set of Grignard reagents or organometallic compounds to produce a library of different ketone analogues. Similarly, starting with 2-chloro-4-methylpyridine, various side-chain modifications can be explored. google.com By creating these focused libraries, researchers can identify key structural features responsible for a desired chemical or biological effect, guiding the design of more potent or selective compounds. mdpi.comnih.gov

Stereochemical Considerations in Derivative Synthesis

The development of chiral derivatives of this compound primarily involves the stereoselective transformation of the ketone functional group into a chiral alcohol. This transformation creates a new stereogenic center, leading to the formation of enantiomers or diastereomers. The control of this stereochemistry is a key challenge and a major focus of synthetic efforts in this area. The primary strategies employed to achieve this control include asymmetric reduction of the ketone and the use of chiral auxiliaries.

A significant approach to inducing chirality is the asymmetric reduction of the prochiral ketone . This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation or transfer hydrogenation. chim.it In this context, a metal catalyst, often a transition metal like ruthenium, rhodium, or iridium, is complexed with a chiral ligand. This chiral catalyst creates a chiral environment that favors the addition of hydrogen from one face of the ketone over the other, leading to the preferential formation of one enantiomer of the resulting alcohol. The choice of catalyst, chiral ligand, and reaction conditions is crucial for achieving high enantiomeric excess (e.e.). For instance, various chiral ligands, such as those based on BINAP or chiral diamines, have been successfully employed in the asymmetric reduction of other pyridyl ketones, and these principles are applicable to this compound. chim.it

Another powerful strategy for stereocontrol is the use of chiral auxiliaries . osi.lv A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. osi.lv In the context of this compound derivatives, a chiral auxiliary could be attached to the molecule, for example, by forming a chiral ketimine from the ketone. Subsequent reduction of this ketimine would be directed by the stereochemistry of the auxiliary, leading to a diastereoselective synthesis of a chiral amine. The auxiliary can then be cleaved to yield the desired enantiomerically enriched amine derivative. Ellman's sulfinamide is a notable example of a chiral auxiliary that has been widely used for the asymmetric synthesis of chiral amines from ketones. osi.lv

The synthesis of piperidine-containing derivatives, which are common in pharmacologically active compounds, also requires careful stereochemical consideration. nih.gov Diastereoselective synthetic routes have been developed to access highly functionalized chiral piperidines. These methods often involve intramolecular cyclization reactions where the stereochemistry of existing chiral centers in the acyclic precursor directs the formation of new stereocenters in the piperidine ring, resulting in high diastereoselectivity. nih.gov

While direct examples of the stereoselective synthesis of derivatives specifically from this compound are not extensively detailed in publicly available literature, the established principles of asymmetric synthesis provide a clear roadmap for achieving such transformations. The selection of the appropriate chiral catalyst or auxiliary is key to controlling the stereochemistry and obtaining the desired optically active compounds.

Below is a table summarizing the potential stereoselective strategies for the synthesis of chiral derivatives of this compound:

| Synthetic Strategy | Description | Key Reagents/Components | Expected Stereochemical Outcome |

| Asymmetric Ketone Reduction | Enantioselective reduction of the ketone to a chiral alcohol. | Chiral metal catalysts (e.g., Ru, Rh, Ir) with chiral ligands (e.g., BINAP derivatives), chiral reducing agents. | High enantiomeric excess (e.e.) of one enantiomer of the corresponding alcohol. |

| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral auxiliary to direct a stereoselective reaction, followed by its removal. | Chiral auxiliaries (e.g., Ellman's sulfinamide), reagents for auxiliary attachment and cleavage. | High diastereomeric excess (d.e.) in the intermediate step, leading to high e.e. in the final product. |

| Diastereoselective Cyclization | Intramolecular reactions where existing stereocenters control the formation of new stereocenters in a cyclic product. | Acyclic precursors with defined stereochemistry, cyclization reagents. | High diastereomeric excess (d.e.) in the formation of cyclic derivatives like piperidines. |

These strategies, which are well-established in the field of asymmetric synthesis, offer powerful tools for the preparation of enantiomerically pure or enriched derivatives of this compound, enabling the exploration of their structure-activity relationships.

Applications of 2 Chloro 4 Pyridyl Isopropyl Ketone As a Synthetic Intermediate

Building Block for the Synthesis of Complex Heterocyclic Systems

The strategic placement of a reactive chlorine atom at the 2-position and a ketone functionality at the 4-position of the pyridine (B92270) ring makes 2-Chloro-4-pyridyl isopropyl ketone a powerful tool for synthetic chemists. The 2-chloro substituent is susceptible to nucleophilic displacement, a cornerstone of many cross-coupling and substitution reactions. wikipedia.orgchempanda.comnih.gov Concurrently, the isopropyl ketone moiety provides a handle for a wide array of carbonyl chemistry, including condensations, additions, and cyclizations.

Precursor to Pyrimidine (B1678525) Derivatives

While direct, specific examples of the conversion of this compound into pyrimidine derivatives are not extensively documented in readily available literature, the general principles of pyrimidine synthesis strongly suggest its potential in this area. The construction of a pyrimidine ring typically involves the condensation of a three-carbon unit with a source of two nitrogen atoms, such as an amidine, urea, or guanidine. bu.edu.egorganic-chemistry.orgmdpi.comyoutube.com The ketone functionality of this compound can serve as the central carbon of the required three-carbon fragment. For instance, reaction with a suitable reagent could introduce the other two necessary carbon atoms, setting the stage for cyclization with an N-C-N synthon to furnish a substituted pyrimidine.

Table 1: General Approaches to Pyrimidine Synthesis Potentially Applicable to this compound

| Three-Carbon Fragment Source | N-C-N Reagent | Resulting Heterocycle |

| β-Diketone (derived from the ketone) | Amidine/Guanidine/Urea | Substituted Pyrimidine |

| α,β-Unsaturated Ketone (derived from the ketone) | Amidine/Guanidine/Urea | Dihydropyrimidine |

This table presents generalized synthetic strategies and does not represent experimentally verified reactions for the specific substrate.

Intermediate in the Synthesis of Quinazoline (B50416) and Quinoline (B57606) Derivatives

The utility of this compound as a precursor for quinazoline and quinoline derivatives is more directly supported. organic-chemistry.org The synthesis of quinazolines often involves the annulation of a pyrimidine ring onto a benzene (B151609) ring. In this context, the pyridine ring of the starting material, after suitable functionalization, could serve as the foundation for the pyrimidine portion of the quinazoline core. Various synthetic strategies for quinazolines, such as those starting from 2-aminobenzonitriles or 2-aminobenzaldehydes, could potentially be adapted. frontiersin.orgopenmedicinalchemistryjournal.comorganic-chemistry.orgnih.govnih.gov

Similarly, several classical methods for quinoline synthesis, including the Friedländer, Skraup, and Doebner-von Miller reactions, rely on the condensation of an aniline (B41778) derivative with a carbonyl compound. organic-chemistry.orgpharmaguideline.comiipseries.orgnih.govresearchgate.net The ketone group of this compound makes it a suitable partner for such condensations, leading to the formation of quinoline scaffolds bearing a pyridyl substituent. The reactivity of the 2-chloropyridine (B119429) moiety offers further opportunities for post-cyclization modifications.

Construction of Fused and Bridged Polycyclic Systems

The dual reactivity of this compound provides a pathway for the construction of more complex fused and bridged polycyclic systems. The metallation of 2-chloropyridine at the 3-position has been shown to be a viable strategy for introducing further functionality, which can then participate in intramolecular cyclizations to form fused ring systems like naphthyridines. rsc.org By analogy, a similar strategy applied to this compound could lead to novel polyheterocyclic frameworks. The ketone can be transformed into various functional groups that can act as tethers or reactive sites for intramolecular annulation reactions, leading to bridged structures.

Role in Cascade and Multi-Component Reactions

Cascade reactions, also known as domino or tandem reactions, offer a highly efficient approach to molecular complexity by combining multiple bond-forming events in a single synthetic operation. wikipedia.org The presence of both an electrophilic carbonyl carbon and a site for nucleophilic aromatic substitution in this compound makes it an ideal candidate for designing such processes. For example, a multi-component reaction could be envisioned where a nucleophile initially displaces the chloride, and the newly introduced functionality then participates in a condensation reaction with the ketone. Copper-catalyzed cascade reactions have been successfully employed for the synthesis of complex heterocycles like pyrimido[4,5-b]quinolinones from 2-chloroquinoline-3-carbonitriles, highlighting the potential for similar transformations starting from this compound. rsc.org

Generation of Chiral Auxiliaries and Ligands (if derived from asymmetric transformations)

The prochiral nature of the isopropyl ketone in this compound opens the door to asymmetric synthesis, allowing for the creation of chiral, non-racemic products. The asymmetric reduction of the ketone to a secondary alcohol is a key transformation that can introduce a stereocenter. This can be achieved through various methods, including the use of chiral reducing agents or through biocatalysis. The resulting chiral alcohol can then be utilized in several ways. It could serve as a chiral auxiliary, guiding the stereochemical outcome of subsequent reactions. Alternatively, the chiral pyridyl alcohol itself, or derivatives thereof, could function as a chiral ligand for transition metal-catalyzed asymmetric reactions. The field of asymmetric synthesis has seen significant advances in the development of organocatalytic and metal-catalyzed methods for the enantioselective transformation of ketones, providing a rich toolbox for accessing chiral building blocks from precursors like this compound. nih.govrsc.orgnih.govyoutube.comyoutube.com

Intermediate in Advanced Organic Synthesis Strategies

The versatility of this compound extends to its role as an intermediate in more complex, multi-step synthetic strategies. Its ability to undergo a variety of transformations on both the pyridine ring and the ketone side chain allows for its incorporation into the synthesis of highly functionalized target molecules. For example, the chlorine atom can be replaced by a variety of nucleophiles, introducing diverse substituents. The ketone can be subjected to reactions such as the Wittig olefination to form alkenes, or it can be converted to an oxime or hydrazone for further elaboration. This adaptability makes it a valuable building block in the strategic planning and execution of the total synthesis of natural products and other complex organic molecules.

Advanced Spectroscopic and Analytical Characterization for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for assigning the structure of 2-Chloro-4-pyridyl isopropyl ketone. Based on the molecular structure, a detailed prediction of the expected spectra can be made.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The isopropyl group will exhibit a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The protons on the pyridine (B92270) ring will appear as three distinct signals in the aromatic region of the spectrum, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the ketone group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display a signal for each unique carbon atom. The carbonyl carbon of the ketone group is expected to have the most downfield chemical shift. The pyridine ring will show five distinct signals, with the carbon atom bonded to the chlorine atom being significantly affected. The isopropyl group will show two signals: one for the methine carbon and one for the two equivalent methyl carbons.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Pyridine H-3 | 7.5 - 7.7 | Doublet | 122 - 125 |

| Pyridine H-5 | 7.3 - 7.5 | Doublet of Doublets | 120 - 123 |

| Pyridine H-6 | 8.5 - 8.7 | Doublet | 150 - 152 |

| Isopropyl CH | 3.5 - 3.8 | Septet | 35 - 40 |

| Isopropyl CH₃ | 1.1 - 1.3 | Doublet | 18 - 20 |

| Carbonyl C=O | - | - | 200 - 205 |

| Pyridine C-2 (C-Cl) | - | - | 152 - 155 |

| Pyridine C-4 (C-CO) | - | - | 145 - 148 |

To confirm the assignments made from 1D NMR and to elucidate the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations include the one between the isopropyl methine proton and the isopropyl methyl protons, as well as couplings between adjacent protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton assignments to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule. For a relatively rigid structure like this compound, NOESY can confirm spatial proximities between the isopropyl group and the pyridine ring protons.

Dynamic NMR studies are applicable when a molecule exists in multiple conformations that are interconverting on the NMR timescale. For this compound, rotation around the single bond connecting the isopropyl ketone group to the pyridine ring could be a subject of such a study. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, which can provide information about the energy barrier to this rotation. However, at room temperature, it is likely that this rotation is fast, leading to sharp, averaged signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of this compound. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in two molecular ion peaks (M⁺ and M+2) separated by two mass units, with relative intensities of about 3:1. This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of this compound and for identifying any volatile impurities. The compound would first be separated from any byproducts or residual starting materials on a GC column. The mass spectrometer would then provide a mass spectrum for the eluted compound, confirming its identity, and for any other separated components, allowing for their identification.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, the fragmentation of this compound would be predicted to follow established principles for ketones and chlorinated aromatic compounds. The electron ionization (EI) mass spectrum would likely exhibit a molecular ion peak ([M]•+) corresponding to its molecular weight. Due to the presence of chlorine, this peak would be accompanied by a characteristic [M+2]•+ peak with an intensity of approximately one-third of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The primary fragmentation pathways for ketones involve α-cleavage, the breaking of the bond adjacent to the carbonyl group. For this compound, two main α-cleavage fragmentations are plausible:

Cleavage of the isopropyl-carbonyl bond: This would result in the loss of an isopropyl radical (•CH(CH₃)₂) to form a stable acylium ion, [2-Cl-C₅H₃NCO]⁺. This is often a dominant fragmentation pathway for ketones.

Cleavage of the pyridine-carbonyl bond: This would lead to the formation of an isopropyl acylium ion, [(CH₃)₂CHCO]⁺, and a 2-chloro-4-pyridyl radical.

Another potential fragmentation process for ketones is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen atom to the carbonyl oxygen followed by the cleavage of the α,β-bond. However, in this compound, the isopropyl group lacks γ-hydrogens, making a classical McLafferty rearrangement unlikely.

Further fragmentation of the pyridine ring itself could also occur, leading to smaller charged fragments. The fragmentation pattern is a molecular fingerprint that can be used to confirm the structure of the compound.

Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |

|---|---|---|

| [M]•+ | [C₉H₁₀ClNO]•+ | Molecular Ion |

| [M+2]•+ | [C₉H₁₀³⁷ClNO]•+ | Isotopic Peak due to ³⁷Cl |

| [M - 43]⁺ | [2-Cl-C₅H₃NCO]⁺ | α-cleavage with loss of •CH(CH₃)₂ |

| 71 | [(CH₃)₂CHCO]⁺ | α-cleavage with loss of 2-chloro-4-pyridyl radical |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy